molecular formula C10H20O2 B031320 Octyl acetate CAS No. 112-14-1

Octyl acetate

Cat. No. B031320
CAS RN: 112-14-1
M. Wt: 172.26 g/mol
InChI Key: YLYBTZIQSIBWLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Octyl acetate can be synthesized by direct esterification of acetic acid with n-octanol. The use of strong acidic cation exchange resin, such as Amberlyst 15, has been shown to catalyze this reaction effectively. Optimal synthesis conditions include a reaction temperature of 90°C, a reaction time of 3 hours, a molar ratio of acetic acid to n-octanol of 1:1, and a catalyst amount of 10% based on the mass of acetic acid, achieving a conversion rate of acetic acid up to 58% (Liu Yong, 2011). Alternative methods involve ultrasonic conditions or microwave irradiation, highlighting the efficiency of sodium bisulfate as a catalyst under solvent-free conditions, with yields up to 91.2% (Cheng Zhi-ying, 2010).

Molecular Structure Analysis

While specific studies on the molecular structure of octyl acetate through analytical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are not directly cited here, the general structure of octyl acetate is well-understood within the chemical community. Its structure comprises an octyl chain (C8H17) attached to an acetate group (ACO2), indicative of its ester classification.

Chemical Reactions and Properties

The catalytic synthesis of octyl acetate demonstrates the ester's formation through various chemical reactions, including esterification and transesterification. Ionic liquids and various acid catalysts, including phosphotungstate heteropolyacid and copper p-toluene sulfonate, have shown effectiveness in facilitating these reactions, with significant yields and the potential for catalyst reuse (Zhang Xiao-man, 2010).

Scientific Research Applications

Energy-efficient recovery of fermented butyric acid

  • Scientific Field : Biotechnology for Biofuels and Bioproducts .
  • Application Summary : Octyl acetate is used in a butyric acid recovery process . Butyric acid is a valuable biofuel that can offer an alternative to fossil fuels .
  • Methods of Application : The design details of the extraction and subsequent distillation processes were investigated. Ternary equilibrium data for the extractor design were derived from molecular simulations and experimental measurements .
  • Results : Using the proposed recovery process with the newly estimated thermodynamic model, 99.8% butyric acid was recovered from the fermentation broth at a recovery rate of 99%. The energy demand for the proposed process was found to be lower than the average demand for several reported butyric acid recovery processes .

Flavoring Agent in Food Industry

  • Scientific Field : Food Science .
  • Application Summary : Octyl acetate, due to its sweet, fruity smell, is often used as a flavoring agent in the food and beverage industry .
  • Methods of Application : It can be found in a variety of items such as confectionery, baked goods, and alcoholic beverages .
  • Results : The use of octyl acetate enhances the flavor profile of various food products .

Ingredient in Perfumery and Cosmetics

  • Scientific Field : Cosmetology .
  • Application Summary : Octyl acetate’s appealing scent makes it a desirable ingredient in the formulation of perfumes, soaps, and cosmetics .
  • Methods of Application : It contributes to the overall fragrance profile of these products .
  • Results : The use of octyl acetate enhances the scent of various cosmetic products .

Adhesives and Sealants

  • Scientific Field : Material Science .
  • Application Summary : Octyl acetate exhibits excellent solvency for many resins, which makes it an effective ingredient in various adhesives and sealants .
  • Methods of Application : It is mixed with resins to create adhesives and sealants .
  • Results : The use of octyl acetate improves the effectiveness of various adhesives and sealants .

Paints and Coatings

  • Scientific Field : Paint Technology .
  • Application Summary : Due to its solvent properties, it is commonly used in paint formulations and coatings .
  • Methods of Application : It is mixed with paint formulations to improve their overall quality and finish .
  • Results : The use of octyl acetate enhances the quality and finish of various paints and coatings .

Pharmaceuticals

  • Scientific Field : Pharmaceutical Industry .
  • Application Summary : In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs .
  • Methods of Application : It is used in the extraction process during the production of various drugs .
  • Results : The use of octyl acetate improves the extraction process in the production of various drugs .

Synthesis of n-Octyl Acetate using Heterogeneous Catalyst under Solvent-Free Condition

  • Scientific Field : Catalysis in Green Chemistry and Engineering .
  • Application Summary : Octyl acetate is synthesized using a heterogeneous catalyst under solvent-free conditions .
  • Methods of Application : The kinetic and thermodynamic study of this synthesis process was conducted .
  • Results : The study provided valuable insights into the synthesis process of octyl acetate .

Floral Scent and Pollinators of Cypripedium calceolus L. at Different Latitudes

  • Scientific Field : Botany .
  • Application Summary : Octyl acetate is found in the floral scent of Cypripedium calceolus, a Eurasian deceptive orchid .
  • Methods of Application : The floral scents of three C. calceolus populations in the Southern Alps were collected by dynamic headspace and analyzed by gas chromatography coupled to mass spectrometry (GC/MS) .
  • Results : More than 80 scent compounds were overall recorded from plants of the three regions, mainly aliphatics, terpenoids, and aromatics. Seven compounds were found in all samples, and most samples were dominated by linalool and octyl acetate .

Harvesting Heracleum Persicum: Essential Oil Composition and Phenolic Acid Profile Fluctuation

  • Scientific Field : Herbal Medicine .
  • Application Summary : Octyl acetate is found in the essential oil composition of Heracleum Persicum .
  • Methods of Application : The essential oil composition and phenolic acid profile fluctuate at different phenological stages .
  • Results : The study provided valuable insights into the harvesting process of Heracleum Persicum .

Solvent for Nitrocellulose, Waxes, Oils, and Some Resins

  • Scientific Field : Industrial Chemistry .
  • Application Summary : Octyl acetate is used as a solvent for nitrocellulose, waxes, oils, and some resins .
  • Methods of Application : It is used in various industrial processes where these substances need to be dissolved .
  • Results : The use of octyl acetate improves the efficiency of these industrial processes .

Production of Artificial Flavors

  • Scientific Field : Food Science .
  • Application Summary : Octyl acetate is synthetically produced and used to impart a citrus flavor or in combination with other compounds to make artificial apple, peach, pear, and strawberry flavors .
  • Methods of Application : It is used in the food processing industry to enhance the flavor of various food products .
  • Results : The use of octyl acetate enhances the flavor profile of various food products .

Future Directions

Octyl acetate finds extensive use across multiple sectors due to its favorable properties . It is often used as a flavoring agent in the food and beverage industry . It can be found in a variety of items such as confectionery, baked goods, and alcoholic beverages . In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs . Future research may explore other potential applications of octyl acetate.

properties

IUPAC Name

octyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYBTZIQSIBWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044202
Record name Octyl acetate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an odor like orange blossom or jasmine; [Acros Organics MSDS], Liquid, colourless liquid with a fruity, orange-like, jasmine-like odour
Record name Octyl acetate
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Record name Octyl acetate
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Boiling Point

206.00 to 211.00 °C. @ 760.00 mm Hg
Record name Octyl acetate
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Solubility

miscible with alcohol, most fixed oils, organic solvents; insoluble in water, 1 ml in 4 ml 70% alcohol (in ethanol)
Record name Octyl acetate
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Density

0.865-0.868
Record name Octyl acetate
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Vapor Pressure

0.4 [mmHg]
Record name Octyl acetate
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Product Name

Octyl acetate

CAS RN

112-14-1
Record name Octyl acetate
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Record name Octyl acetate
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Record name Octyl acetate
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Record name Acetic acid, octyl ester
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Record name OCTYL ACETATE
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Record name Octyl acetate
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Melting Point

-38.5 °C
Record name Octyl acetate
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Synthesis routes and methods I

Procedure details

To a 5 mL reaction vial equipped with stir bar was added approximately 200 μL of 3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate (1.9 M). Added next via syringe was 1-octanol (60 μL, 0.38 mmol) followed by hexanoic acid (48 μl, 0.38 mmol). The resulting monophase was allowed to stir at room temperature for a period of 7 days at which time the oil was washed with toluene (5×2 mL). Shorter reaction times using higher reaction temperatures also afforded excellent conversion of acid to ester. Reaction of 1-octanol and acetic acid resulted in 89% conversion to n-octyl acetate at 40° C. for a period of 72 h whereas 83% conversion was observed at 40° C. for 48 h. The collected organic washes were concentrated in vacuo to afford 76 mg of n-octyl hexanoate. GC analysis of the crude product revealed only trace amounts of starting material in the organic washes. Purification of the crude colorless oil by bulb-to-bulb distillation afforded the desired compound in 72 mg (0.31 mmol, 82% yield) as a clear and colorless oil (bp 130° C./3 mm Hg (air bath temp)). 1H NMR (300 MHz, CDCl3), δ 4.04, J=6.6, 2H), 2.27 (t, J=7.4, 2H), 1.63-1.58 (m, 4H), 1.30-1.25 (m, 14H), 0.87-0.80 (m, 6H). 13C NMR (75.5 MHz, CDCl3); δ 174.10, 64.47, 34.42, 31.84, 31.39, 29.26, 28.72, 26.00, 24.78, 22.70, 22.38, 14.13, 13.96. IR (thin film) 2956, 2929, 2858, 1739, 1466, 1173 cm−1. GC ((HP-1 methyl siloxane; f=1.0 mL/min) 100° C. (2 min), 10° C./min, 275° C. (10 min)) 11.05 min.
[Compound]
Name
3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
48 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 33.6 grams of 1-acetoxyocta-2,7-diene (I), 0.30 g RuCl2 (PPh3)3, 1.5 ml triethylamine and 120 ml ethanol was heated in a 300 ml stainless steel autoclave under a hydrogen pressure of 450 psi at 30° C. After three hours the rate of hydrogenation was greatly decreased and the pressure drop corresponded to approximately the theoretical amount (0.2 moles). The reaction was stopped, the catalyst filtered off and the crude product analyzed by GC to give 12.5% I, 63.7% 1-acetoxyoct-2-ene (II), and 23.6% 1-acetoxyoctane (III). This corresponds to a selectivity of 72.8% for the formation of II at a 87.5% conversion of I.
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63.7%
Yield
23.6%

Synthesis routes and methods III

Procedure details

To a mixture of di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2 (0.01 mmol) and sodium carbonate (0.03 mmol) in toluene (1.0 ml), 1-octanol (130 mg, 1 mmol) and isopropenyl acetate (5 mmol) were added, followed by stirring at 100° C. in an atmosphere of argon gas for 15 hours. The reaction mixture was analyzed by gas chromatography to find that 1-octyl isopropenyl ether, 2,2-bis(1-octyloxy)propane, and octyl acetate were produced in yields of 78%, 4%, and 16%, respectively, with a conversion from 1-octanol of 98%.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
1-octyl isopropenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2-bis(1-octyloxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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